molecular formula C8H7N5O3 B2852748 1-(2-methoxy-4-nitrophenyl)-1H-tetrazole CAS No. 328548-64-7

1-(2-methoxy-4-nitrophenyl)-1H-tetrazole

Cat. No.: B2852748
CAS No.: 328548-64-7
M. Wt: 221.176
InChI Key: PUUBTZPNPWNQHW-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole is a chemical compound characterized by its unique molecular structure, which includes a tetrazole ring attached to a 2-methoxy-4-nitrophenyl group

Scientific Research Applications

1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole has found applications in various scientific research areas:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of “1-(2-methoxy-4-nitrophenyl)-1H-tetrazole”. If the compound is intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on “1-(2-methoxy-4-nitrophenyl)-1H-tetrazole” would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, or studying its pharmacokinetics and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-nitroaniline with sodium azide in the presence of a strong acid, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of 2-methoxy-4-nitrobenzoic acid.

  • Reduction: Formation of 2-methoxy-4-aminophenyl tetrazole.

  • Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

1-(2-Methoxy-4-nitrophenyl)-1H-tetrazole can be compared with other similar compounds, such as 1-(2-methoxy-4-nitrophenyl)pyrrolidine and 2-methoxy-4-nitrophenyl isothiocyanate. While these compounds share structural similarities, this compound is unique in its tetrazole ring, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3/c1-16-8-4-6(13(14)15)2-3-7(8)12-5-9-10-11-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUBTZPNPWNQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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